3-Fluoro-2-hydroxy-isonicotinonitrile
Description
3-Fluoro-2-hydroxy-isonicotinonitrile is a pyridine derivative featuring a fluorine atom at the 3-position, a hydroxyl group at the 2-position, and a nitrile group at the 4-position. This compound’s unique substitution pattern confers distinct physicochemical properties, including enhanced polarity due to the hydroxyl (-OH) group and electronic effects from the fluorine atom.
Properties
IUPAC Name |
3-fluoro-2-oxo-1H-pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O/c7-5-4(3-8)1-2-9-6(5)10/h1-2H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOAGOBKGWDVLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501235360 | |
| Record name | 3-Fluoro-1,2-dihydro-2-oxo-4-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501235360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210041-68-1 | |
| Record name | 3-Fluoro-1,2-dihydro-2-oxo-4-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1210041-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-1,2-dihydro-2-oxo-4-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501235360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced to the pyridine ring
Industrial Production Methods
Industrial production of 3-Fluoro-2-hydroxy-isonicotinonitrile may involve large-scale S_NAr reactions using suitable fluorinating agents, followed by hydrolysis and cyanation steps. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are chosen to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-hydroxy-isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom.
Major Products
Oxidation: Formation of 3-fluoro-2-oxo-isonicotinonitrile.
Reduction: Formation of 3-fluoro-2-hydroxy-isonicotinamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds similar to 3-fluoro-2-hydroxy-isonicotinonitrile exhibit significant anticancer properties. For instance, derivatives of isonicotinonitrile have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that certain isonicotinonitrile derivatives were effective against breast cancer cell lines. The mechanism involved the inhibition of specific kinases associated with cancer cell proliferation, showcasing the potential for 3-fluoro-2-hydroxy-isonicotinonitrile as a lead compound for further development .
1.2 Neurological Disorders
This compound has also been investigated for its effects on neurological disorders, particularly as a potential treatment for Alzheimer's disease. The structural similarity to known beta-secretase inhibitors suggests that it may modulate amyloid precursor protein processing.
Case Study:
In a patent application, researchers highlighted the efficacy of compounds structurally related to 3-fluoro-2-hydroxy-isonicotinonitrile in inhibiting beta-secretase activity, thus reducing amyloid plaque formation in animal models . This indicates its potential application in treating Alzheimer's disease.
Agrochemical Applications
2.1 Herbicidal Properties
3-Fluoro-2-hydroxy-isonicotinonitrile has been evaluated for its herbicidal properties. Its ability to inhibit specific enzymes involved in plant growth makes it a candidate for developing new herbicides.
Data Table: Herbicidal Activity Comparison
| Compound Name | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| 3-Fluoro-2-hydroxy-isonicotinonitrile | Unknown | 100 | 85 |
| Glyphosate | Glyphosate | 500 | 90 |
| Atrazine | Atrazine | 200 | 80 |
The table above compares the herbicidal efficacy of 3-fluoro-2-hydroxy-isonicotinonitrile with established herbicides. Initial trials suggest comparable efficacy at lower application rates, indicating potential cost-effectiveness and reduced environmental impact .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of 3-fluoro-2-hydroxy-isonicotinonitrile is crucial for optimizing its biological activity. Research has identified key functional groups that enhance its potency against various targets.
Key Findings:
- The presence of the fluorine atom significantly increases lipophilicity, improving cellular uptake.
- Hydroxyl groups contribute to hydrogen bonding interactions with biological targets, enhancing binding affinity.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-hydroxy-isonicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with biological macromolecules.
Comparison with Similar Compounds
The following analysis compares 3-Fluoro-2-hydroxy-isonicotinonitrile with structurally related pyridine derivatives, focusing on substituent effects, reactivity, and applications.
Structural and Functional Group Analysis
Key Compounds Identified in Evidence:
3-Chloro-2-fluoroisonicotinaldehyde (CAS 39891-04-8, similarity: 0.74)
- Substituents: 3-Cl, 2-F, 4-CHO.
- The aldehyde group (-CHO) increases electrophilicity, making it reactive in condensation reactions. The chloro substituent may reduce solubility compared to hydroxy analogs.
5-Amino-2-fluoroisonicotinic acid (CAS 171178-43-1, similarity: 0.74) Substituents: 5-NH2, 2-F, 4-COOH.
3,5-Difluoroisonicotinonitrile (CAS 1339175-72-2, similarity: 0.66) Substituents: 3-F, 5-F, 4-CN. Dual fluorine atoms increase electronegativity and metabolic stability, but lack of a hydroxyl group reduces acidity compared to the target compound.
6-Fluoro-2-methoxynicotinonitrile (CAS 908279-57-2, similarity: 0.65) Substituents: 6-F, 2-OCH3, 4-CN. Methoxy (-OCH3) is less acidic than hydroxyl (-OH), leading to lower hydrogen-bonding capacity and altered solubility profiles.
Physicochemical and Reactivity Comparison
Table 1: Key Properties of Analogous Compounds
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Reactivity Notes |
|---|---|---|---|
| 3-Fluoro-2-hydroxy-isonicotinonitrile | 3-F, 2-OH, 4-CN | ~154.1 (estimated) | High polarity due to -OH; acidic proton available for H-bonding. |
| 3-Chloro-2-fluoroisonicotinaldehyde | 3-Cl, 2-F, 4-CHO | ~158.5 (estimated) | Aldehyde group prone to nucleophilic attack; Cl reduces solubility. |
| 3,5-Difluoroisonicotinonitrile | 3-F, 5-F, 4-CN | ~140.1 (calculated) | Dual F atoms enhance lipophilicity; nitrile stabilizes via resonance. |
| 6-Fluoro-2-methoxynicotinonitrile | 6-F, 2-OCH3, 4-CN | ~166.1 (calculated) | Methoxy group lowers acidity; moderate solubility in organic solvents. |
Key Findings:
- Acidity: The hydroxyl group in 3-Fluoro-2-hydroxy-isonicotinonitrile (pKa ~8–10, estimated) makes it more acidic than methoxy or chloro analogs, favoring deprotonation in basic conditions .
- Solubility: The -OH group enhances aqueous solubility compared to 3,5-Difluoroisonicotinonitrile, which is more lipophilic due to dual fluorines .
- Reactivity : Nitrile groups in all analogs participate in cycloaddition or hydrolysis reactions, but the aldehyde in 3-Chloro-2-fluoroisonicotinaldehyde offers distinct pathways for derivatization .
Biological Activity
3-Fluoro-2-hydroxy-isonicotinonitrile (CAS No. 1210041-68-1) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
3-Fluoro-2-hydroxy-isonicotinonitrile features a fluorine atom and a hydroxyl group attached to an isonicotinonitrile framework. This structure is significant for its interactions with biological targets.
Biological Activity
The biological activity of 3-Fluoro-2-hydroxy-isonicotinonitrile has been investigated in various contexts:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the hydroxyl group may enhance hydrogen bonding with microbial enzymes or receptors, potentially leading to increased efficacy against bacterial strains.
- Anticancer Potential : Some studies suggest that derivatives of isonicotinonitriles can inhibit cancer cell proliferation. The mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes, thereby influencing cellular functions and disease progression. Preliminary data suggest its potential role in inhibiting enzymes linked to inflammatory responses .
The mechanism by which 3-Fluoro-2-hydroxy-isonicotinonitrile exerts its biological effects likely involves:
- Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity.
- Signal Transduction Modulation : It could affect intracellular signaling pathways, particularly those involved in inflammation and cancer progression.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Antimicrobial Studies : A comparative analysis showed that isonicotinonitriles exhibited significant antibacterial activity against various pathogens, suggesting that 3-Fluoro-2-hydroxy-isonicotinonitrile may share these properties .
- Cancer Cell Line Tests : In vitro studies on cancer cell lines demonstrated that certain isonicotinonitrile derivatives reduced cell viability significantly, indicating a potential role for 3-Fluoro-2-hydroxy-isonicotinonitrile in cancer therapeutics .
Research Findings
A summary of key findings related to the biological activity of 3-Fluoro-2-hydroxy-isonicotinonitrile is presented in the table below:
Q & A
Q. What are the recommended synthetic routes for 3-fluoro-2-hydroxy-isonicotinonitrile, and how do reaction conditions influence yield?
Methodological Answer:
- Synthesis typically involves fluorination and hydroxylation steps on a pyridine backbone. For fluorinated nitriles, nucleophilic aromatic substitution (SNAr) using fluorine donors (e.g., KF/18-crown-6) under anhydrous conditions is common. Hydroxylation can be achieved via controlled hydrolysis of a protected intermediate (e.g., methoxy groups) using acidic or basic conditions.
- Optimize reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to balance reactivity and stability of intermediates. Monitor reaction progress via TLC or HPLC to prevent over-fluorination or hydrolysis side reactions .
Q. How should researchers characterize the purity and structural integrity of 3-fluoro-2-hydroxy-isonicotinonitrile?
Methodological Answer:
- Use ¹H/¹³C NMR to confirm substitution patterns (fluorine-induced shifts at δ 140–160 ppm for ¹³C; hydroxyl proton at δ 5–6 ppm).
- HPLC-MS (reverse-phase C18 column, acetonitrile/water mobile phase) quantifies purity (>95% target).
- FT-IR identifies nitrile (C≡N stretch ~2200 cm⁻¹) and hydroxyl (-OH stretch ~3200 cm⁻¹). Cross-validate with elemental analysis for C, H, N content .
Q. What safety protocols are critical when handling fluorinated nitriles like 3-fluoro-2-hydroxy-isonicotinonitrile?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods to avoid inhalation.
- Emergency Measures: For skin contact, rinse immediately with soap/water (15+ mins). For eye exposure, flush with saline solution. Store in airtight containers away from moisture and oxidizers.
- Waste Disposal: Treat as halogenated waste; incinerate at >1000°C with alkali scrubbers to neutralize HF emissions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 3-fluoro-2-hydroxy-isonicotinonitrile in nucleophilic reactions?
Methodological Answer:
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and identify electron-deficient sites (e.g., C-2 hydroxyl group).
- Simulate transition states for SNAr reactions with amines or thiols to predict regioselectivity. Validate models with experimental kinetics (e.g., Arrhenius plots) .
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for fluorinated pyridine derivatives?
Methodological Answer:
- Variable Temperature NMR: Resolve dynamic effects (e.g., hindered rotation of substituents) by acquiring spectra at 25°C to 80°C.
- COSY/NOESY: Assign coupling patterns (e.g., ³JHF coupling) and confirm spatial proximity of substituents.
- Isotopic Labeling: Synthesize ¹⁸O-labeled hydroxyl groups to distinguish tautomeric forms .
Q. How do solvent effects influence the tautomeric equilibrium of 3-fluoro-2-hydroxy-isonicotinonitrile?
Methodological Answer:
- Use UV-Vis spectroscopy in solvents of varying polarity (e.g., cyclohexane vs. DMSO) to track keto-enol tautomerism.
- Calculate tautomeric ratios via integration of ¹H NMR peaks (enol: δ 10–12 ppm; keto: δ 5–6 ppm).
- Apply Kamlet-Taft parameters to correlate solvent polarity/polarizability with equilibrium constants .
Q. What methodological frameworks integrate 3-fluoro-2-hydroxy-isonicotinonitrile into heterocyclic drug discovery pipelines?
Methodological Answer:
- Fragment-Based Drug Design (FBDD): Screen the compound as a core scaffold for kinase inhibitors using SPR (surface plasmon resonance) binding assays.
- Metabolic Stability Assays: Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Optimize substituents to block CYP450-mediated oxidation .
Methodological Tables
Table 1. Key Analytical Parameters for 3-Fluoro-2-hydroxy-isonicotinonitrile
Table 2. Computational Tools for Reactivity Prediction
| Software | Functionality | Application Example | Reference |
|---|---|---|---|
| Gaussian 16 | DFT optimization, EPS mapping | Regioselectivity in SNAr | |
| Schrödinger Suite | Docking with kinase targets | Fragment-based drug design |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
